Acyclovir

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acyclovir can be synthesized through several routes, with one of the most common methods involving the condensation of guanine with 2-(chloromethyl)oxirane. This reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate . Another method involves the use of 5-aminoimidazole-4-carboxamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that ensures high yield and purity. The process often involves the use of large-scale reactors and stringent quality control measures to maintain the efficacy and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Acyclovir undergoes various chemical reactions, including:

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 8-hydroxy-acyclovir.

Reduction: Reduced forms of this compound.

Substitution: Various this compound derivatives with modified pharmacological properties.

Applications De Recherche Scientifique

Acyclovir has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogues and their interactions with enzymes.

Biology: Employed in research on viral replication and the development of antiviral therapies.

Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.

Mécanisme D'action

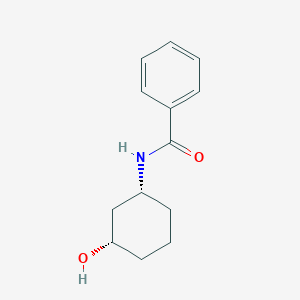

Acyclovir exerts its antiviral effects by mimicking the natural nucleoside guanosine. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to form this compound monophosphate. This is further converted to this compound triphosphate by cellular enzymes . This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, thereby inhibiting viral DNA synthesis .

Comparaison Avec Des Composés Similaires

Valacyclovir: A prodrug of this compound with better oral bioavailability.

Famciclovir: Another antiviral drug used to treat herpesvirus infections, which is converted to penciclovir in the body.

Ganciclovir: Used to treat cytomegalovirus infections, with a similar mechanism of action but higher toxicity.

Uniqueness of this compound: this compound is unique due to its high selectivity for viral thymidine kinase, which allows it to target infected cells specifically while sparing uninfected cells . This selectivity reduces the risk of toxicity and side effects, making this compound a safer option compared to other antiviral drugs .

Propriétés

Numéro CAS |

141294-79-3 |

|---|---|

Formule moléculaire |

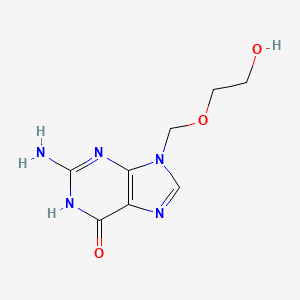

C8H11N5O3 |

Poids moléculaire |

227.21 g/mol |

Nom IUPAC |

2-amino-9-[(2-hydroxy-2-tritioethoxy)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1T |

Clé InChI |

MKUXAQIIEYXACX-CNRUNOGKSA-N |

SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

SMILES isomérique |

[3H]C(COCN1C=NC2=C1N=C(NC2=O)N)O |

SMILES canonique |

C1=NC2=C(N1COCCO)N=C(NC2=O)N |

Synonymes |

ACYCLOVIR-SIDE CHAIN-2-3H |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)